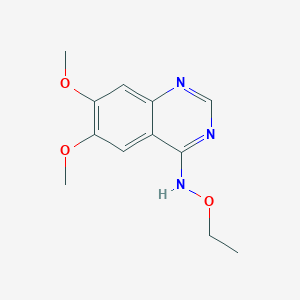
N-ethoxy-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethoxy-6,7-dimethoxyquinazolin-4-amine” is a chemical compound with the molecular formula C12H15N3O3 . It is also known by other names such as “4-(ETHOXYAMINO)-6,7-DIMETHOXYQUINAZOLINE” and "4-Quinazolinamine, N-ethoxy-6,7-dimethoxy-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine). The quinazoline core is substituted at the 4-position with an ethoxyamino group and at the 6 and 7 positions with methoxy groups .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 249.27 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Anticancer Applications
N-ethoxy-6,7-dimethoxyquinazolin-4-amine derivatives have been explored for their anticancer properties. For instance, derivatives like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine have been identified as potent apoptosis inducers and have shown high efficacy in breast and other cancer models due to their excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Antimicrobial and Antifungal Activities
Research on novel quinazolin-4(3H)-one derivatives has revealed that some compounds exhibit significant antimicrobial and antifungal activities. For example, a series of 6-iodoquinazolin-4(3H)-one derivatives demonstrated promising fungicidal activities (El-Hashash et al., 2015).
Antioxidant Properties
Ethoxyquin, a compound related to this compound, is known for its antioxidant properties, particularly in animal feed to prevent lipid peroxidation. Despite some concerns over its safety, studies have continued to investigate its efficacy and mechanism of action (Blaszczyk et al., 2013).
Photochemical Activation for Cellular Studies
The photochemical activation of tertiary amines linked to quinazolinone derivatives has been explored for applications in cell physiology studies. This approach allows for the highly efficient release of bioactive molecules, enabling precise control over cellular processes (Asad et al., 2017).
Radioligand Binding Studies
Methoxylated tetrahydroisoquinolinium derivatives, related to quinazolinone structures, have shown affinity for apamin-sensitive binding sites, indicating potential applications in neurological research and the development of new therapeutic agents for neurological disorders (Graulich et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases, particularly tyrosine kinases .
Mode of Action
Compounds with similar structures have been known to inhibit tyrosine kinase activity, restricting the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers .
Biochemical Pathways
Similar compounds have been known to affect signal transduction pathways governed by protein kinases .
Result of Action
Similar compounds have been known to have therapeutic effects in the treatment of certain cancers .
Biochemical Analysis
Biochemical Properties
N-ethoxy-6,7-dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve impulse transmission . This interaction could potentially make it a promising candidate for the treatment of neurological disorders such as Alzheimer’s disease .
Cellular Effects
The effects of this compound on cells are largely tied to its interactions with enzymes and proteins. By inhibiting acetylcholinesterase, it can influence cell signaling pathways and gene expression . This can lead to changes in cellular metabolism and function .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Its ability to inhibit acetylcholinesterase suggests that it may bind to the active site of this enzyme, preventing it from breaking down acetylcholine and thereby increasing the concentration of this neurotransmitter .
Temporal Effects in Laboratory Settings
Its ability to inhibit acetylcholinesterase suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interactions with acetylcholinesterase, it may be involved in pathways related to neurotransmission .
Properties
IUPAC Name |
N-ethoxy-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-15-12-8-5-10(16-2)11(17-3)6-9(8)13-7-14-12/h5-7H,4H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQRWIRKJTAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC1=NC=NC2=CC(=C(C=C21)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile](/img/structure/B2592223.png)
![N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592225.png)

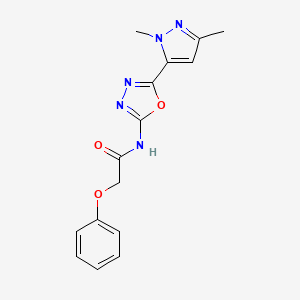
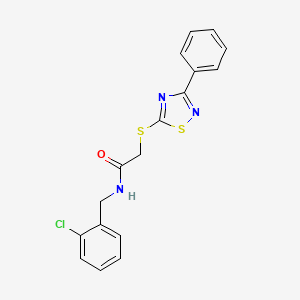
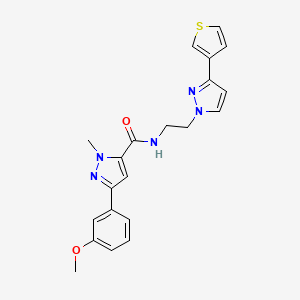
![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)
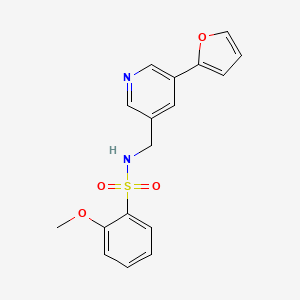
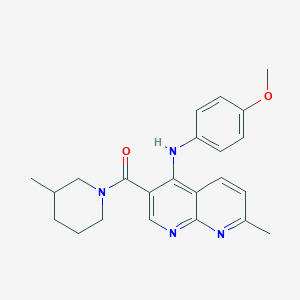
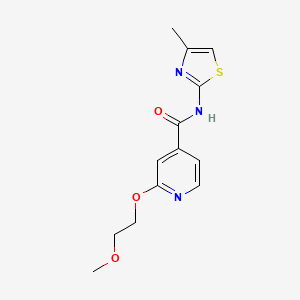
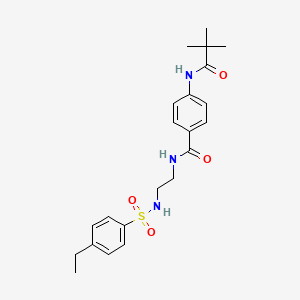
![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
